molecular formula C16H17NO4S B14154034 [2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate CAS No. 378226-53-0

[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate

Cat. No.: B14154034
CAS No.: 378226-53-0
M. Wt: 319.4 g/mol
InChI Key: OUNXHPCJZYASNY-UHFFFAOYSA-N
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Description

[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate is a complex organic compound that features both aniline and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of bis(alkoxo)palladium complexes enables efficient phosphine-free direct C-H arylation of thiophenes . Additionally, environmentally sustainable strategies, such as the use of elemental sulfur and EtOCS2K, are gaining popularity for their reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate apart is its unique combination of aniline and thiophene moieties, which confer distinct chemical and biological properties

Properties

CAS No.

378226-53-0

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate

InChI

InChI=1S/C16H17NO4S/c1-2-20-14-5-3-13(4-6-14)17-15(18)10-21-16(19)9-12-7-8-22-11-12/h3-8,11H,2,9-10H2,1H3,(H,17,18)

InChI Key

OUNXHPCJZYASNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CSC=C2

solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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